molecular formula C11H20ClNO4S B12356443 Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate

Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate

Cat. No.: B12356443
M. Wt: 297.80 g/mol
InChI Key: RENPBPBQYNJKOQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C11H20ClNO4S It is a piperidine derivative that features a tert-butyl ester group and a chlorosulfonyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chlorosulfonyl reagents. One common method involves the reaction of tert-butyl piperidine-1-carboxylate with chlorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chlorosulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols can react with the chlorosulfonyl group in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the chlorosulfonyl group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used, although this is less common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while reduction would yield a sulfonyl derivative.

Scientific Research Applications

Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can be exploited to inhibit enzyme activity or modulate receptor function, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H20ClNO4S

Molecular Weight

297.80 g/mol

IUPAC Name

tert-butyl 3-(chlorosulfonylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3

InChI Key

RENPBPBQYNJKOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)Cl

Origin of Product

United States

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